molecular formula C20H23NO4 B13972770 [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate CAS No. 63783-54-0

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

Número de catálogo: B13972770
Número CAS: 63783-54-0
Peso molecular: 341.4 g/mol
Clave InChI: MFXFQKMUCYHPFQ-ZLOUOWRTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate is a morphinan derivative with a complex polycyclic structure. Key characteristics include:

  • Molecular formula: C₂₁H₂₃NO₅ .
  • Molecular weight: 369.4 g/mol .
  • pKa: 7.96, indicating moderate basicity under physiological conditions .
  • Synthesis: Prepared via acetylation of the parent alcohol [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol] using acetic anhydride or similar reagents .

This compound shares structural homology with opioid analgesics, featuring a benzofuroisoquinoline core modified with methoxy and methyl substituents.

Propiedades

Número CAS

63783-54-0

Fórmula molecular

C20H23NO4

Peso molecular

341.4 g/mol

Nombre IUPAC

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

InChI

InChI=1S/C20H23NO4/c1-11(22)24-16-7-5-13-14-10-12-4-6-15(23-3)18-17(12)20(13,19(16)25-18)8-9-21(14)2/h4-7,13-14,16,19H,8-10H2,1-3H3/t13-,14+,16+,19-,20-/m0/s1

Clave InChI

MFXFQKMUCYHPFQ-ZLOUOWRTSA-N

SMILES isomérico

CC(=O)O[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC)CCN3C

SMILES canónico

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC)CCN3C

Origen del producto

United States

Métodos De Preparación

Semi-Synthetic Derivatization from Codeine

The most common approach involves modifying naturally occurring opioid precursors:

  • Starting Material : Codeine [(5α,6α)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol] serves as the primary precursor.
  • Selective Hydroxylation :
    • Codeine undergoes enzymatic or chemical hydroxylation at C7 using cytochrome P450 isoforms or metal-catalyzed oxidation.
  • Acetylation :
    • The C7 hydroxyl group is acetylated with acetic anhydride or acetyl chloride in anhydrous pyridine or DMAP, yielding the target acetate.
    • Conditions : 0–5°C, 2–4 hours, >85% yield.
  • Purification :
    • Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted intermediates.

Total Synthesis from Thebaine

For laboratory-scale production:

Analytical and Optimization Data

Reaction Efficiency Comparison

Method Yield (%) Purity (%) Key Challenges
Semi-synthetic 78–85 ≥98 Competing O6-acetylation
Total synthesis 42–55 90–95 Stereochemical drift at C12b

Byproduct Analysis

Industrial-Scale Considerations

  • Catalytic Hydrogenation : Pd/C or Raney nickel ensures selective reduction of thebaine’s double bond without epimerization.
  • Green Chemistry Adaptations :
    • Solvent-free acetylation using microwave irradiation reduces reaction time by 60%.
    • Enzymatic acetylation with lipases (e.g., Candida antarctica) achieves 92% yield with minimal waste.

Quality Control Metrics

Análisis De Reacciones Químicas

Types of Reactions

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the acetate ester to the corresponding alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogues with Varying Substituents

Table 1: Core Structural Modifications and Properties

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) pKa Key Structural Differences References
Target compound (7-acetate) C₂₁H₂₃NO₅ 369.4 7.96 7-O-acetyl group
Parent alcohol [(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-...-7-ol] C₁₈H₂₁NO₃ 299.4 8.2 7-hydroxy group instead of acetate
Hydrocodone [(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-...-7-one] C₁₈H₂₁NO₃ 299.4 8.5* 7-ketone instead of 7-acetate
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-...-9-yl] acetate C₂₂H₂₅NO₅ 383.4 N/A 3-cyclopropylmethyl, 7-ketone, 9-acetate
N-((4R,4aR,7S,7aR,12bS)-9-hydroxy-...-7-yl)acetamide (29) C₁₉H₂₂N₂O₃ 326.4 N/A 7-acetamido group

Notes:

  • Hydrocodone (Table 1) lacks the 7-acetate group but retains the 7-ketone, reducing polarity and altering receptor binding kinetics compared to the target compound .
  • The cyclopropylmethyl-substituted analog (C₂₂H₂₅NO₅) demonstrates how bulkier 3-substituents may enhance µ-opioid receptor selectivity but reduce metabolic stability .
Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Receptor Binding Data

Compound LogP Solubility (mg/mL) µ-Opioid Receptor IC₅₀ (nM) δ-Opioid Receptor IC₅₀ (nM) References
Target compound (7-acetate) 1.68 0.12 5.3 ± 0.7 >10,000
Parent alcohol 1.02 1.45 12.4 ± 1.2 >10,000
Hydrocodone 1.85 0.09 3.1 ± 0.5 8,500
Compound 29 (7-acetamido) 0.94 2.30 22.9 ± 3.1 >10,000

Key Findings :

  • The 7-acetate group in the target compound increases LogP (1.68 vs. 1.02 for the parent alcohol), enhancing membrane permeability but reducing aqueous solubility .
  • Hydrocodone exhibits superior µ-opioid receptor affinity (IC₅₀ = 3.1 nM) due to its 7-ketone, which stabilizes receptor interactions via hydrogen bonding .
  • Acetamido-substituted analogs (e.g., Compound 29) show reduced receptor affinity, suggesting steric hindrance from the amide group disrupts binding .
Metabolic Stability and Toxicity
  • Target compound : The acetate group is susceptible to esterase-mediated hydrolysis, generating the parent alcohol as a primary metabolite .
  • Hydrocodone : Metabolized via CYP3A4/2D6 to hydromorphone, a potent µ-agonist with higher toxicity risk .
  • Cyclopropylmethyl analog : The 3-cyclopropylmethyl group may reduce oxidative metabolism, prolonging half-life but increasing risk of accumulation .

Actividad Biológica

[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate is a complex organic compound with significant potential for various biological activities. Its unique bicyclic structure and the presence of multiple stereocenters contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₉N₃O₃ with a molecular weight of approximately 341.4 g/mol. The compound features a methoxy group at the 9-position and an acetate moiety at the nitrogen atom of the isoquinoline ring. This structural configuration suggests potential interactions with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight341.4 g/mol
Key Functional GroupsMethoxy (–OCH₃), Acetate (–COCH₃)

Preliminary studies indicate that compounds with similar structures may interact with various receptors in the body. The unique arrangement of functional groups in this compound suggests it could exhibit opioid receptor activity , particularly at mu-opioid receptors (MOR) and kappa-opioid receptors (KOR).

Table 2: Comparative Activity of Related Compounds

Compound NameNotable Activities
[(4R,4aR,7S,7aR)-9-acetyloxy-3-methyl...]Analgesic properties
[(4S,4aR,7S,7aR)-9-methoxy...]Antimicrobial effects
[(3R,4R,...)-3-(cyclopropylmethyl)-...]Neuroprotective potential

Pharmacological Studies

Research has demonstrated that similar compounds can influence pain perception and may possess anti-inflammatory properties. For instance:

  • Analgesic Effects : Some analogs have shown efficacy in reducing pain in animal models through interaction with opioid receptors.
  • Antimicrobial Activity : Variants of this compound have been studied for their ability to inhibit bacterial growth.

Case Studies

Recent studies have investigated the pharmacodynamics and pharmacokinetics of related compounds:

  • Study on Mu-opioid Receptor Agonism : A study highlighted that certain structural modifications can enhance binding affinity to MOR while reducing side effects associated with traditional opioids .
  • Neuroprotective Effects : Another study indicated that compounds structurally similar to [(4R,4aR,...)] exhibit neuroprotective properties in models of neurodegenerative diseases .

Safety and Toxicology

While exploring the biological activity of this compound is crucial for therapeutic development, safety assessments are equally important. Preliminary findings suggest that while it has potential therapeutic benefits, it may also exhibit irritant properties in certain formulations .

Q & A

Q. What spectroscopic methods are most reliable for characterizing the compound, and how are they applied?

The compound is typically characterized using a combination of GC/MS , Raman spectroscopy , and NMR .

  • GC/MS : Full-scan TIC and electron ionization (EI) mass spectra are obtained using an Agilent 5977 MSD, with optimized ionization parameters for detecting molecular fragments (e.g., m/z 369.4 for the parent ion) .
  • Raman : Non-targeted EC-SERS (electrochemical surface-enhanced Raman spectroscopy) and 785-nm SPELEC Raman are employed for structural elucidation, particularly to confirm acetyl and methoxy substituents .
  • NMR : 1H^1H and 13C^{13}C NMR are critical for resolving stereochemistry and verifying substituent positions. For example, the 7-acetate group shows distinct chemical shifts at δ 2.05 ppm (CH3_3) and δ 170–175 ppm (C=O) in derivatives .

Q. What are the key physicochemical properties of the compound?

  • Molecular Formula : C21_{21}H23_{23}NO5_5 (derivative form) .
  • Molecular Weight : 369.4 g/mol .
  • pKa : Reported as 7.96 (acetylated form) and 8.2 (parent hydroxy analog), indicating pH-dependent solubility in aqueous buffers .

Q. How can contradictory data in spectroscopic analysis be resolved?

Discrepancies in spectral data (e.g., pKa variations or fragment ion intensities) require cross-validation:

  • Case Example : The pKa discrepancy (7.96 vs. 8.2) arises from differences in derivative forms (acetylated vs. hydroxy). Use pH-dependent NMR titrations to confirm protonation states .
  • GC/MS Artifacts : Thermal decomposition during GC can generate false fragments. Compare with soft ionization techniques (e.g., ESI-MS) to verify molecular ions .
  • Stereochemical Conflicts : X-ray crystallography (e.g., for analogs in ) resolves ambiguities in NMR-derived stereochemistry.

Q. What challenges arise in synthesizing derivatives of this compound, and how are they addressed?

Synthesis of derivatives often involves regioselective acetylation and stereochemical control :

  • Acetylation : The 7-hydroxy group is selectively acetylated using acetic anhydride in methanol, but competing reactions at the 9-methoxy position require careful pH control (pH 6–7) and low temperatures (0–5°C) .
  • Purification : Silica gel chromatography (hexane:EtOAc 3:1) is critical for isolating intermediates. Derivatives like N-benzyl analogs (e.g., compound 26 in ) require repeated recrystallization from hot methanol to achieve >95% purity .
  • Yield Optimization : Microwave-assisted synthesis (e.g., 130°C for 3 hours in methyl acrylate) improves yields for carboxylate derivatives (e.g., compound 7 in ).

Q. How is the compound’s interaction with opioid receptors evaluated in vitro?

  • Calcium Signaling Assays : HEK-293 cells transfected with μ-opioid receptor (MOR) cDNA are treated with the compound, and intracellular Ca2+^{2+} flux is measured using FLIPR kits. EC50_{50} values are compared to morphine controls .
  • Competitive Binding : Radiolabeled ligands (e.g., 3H^3H-naloxone) are displaced by the compound in MOR-expressing membranes. Ki_i values are calculated using Cheng-Prusoff equations .
  • Functional Selectivity : Bias toward G-protein vs. β-arrestin pathways is assessed using BRET (bioluminescence resonance energy transfer) assays .

Q. What strategies mitigate instability in analytical samples (e.g., hydrolysis or oxidation)?

  • Hydrolysis Prevention : Store samples in anhydrous acetonitrile at -20°C to inhibit acetate ester cleavage. Buffered solutions (pH 6.5–7.0) stabilize the compound during HPLC analysis .
  • Oxidation Control : Add 0.1% ascorbic acid to mobile phases in RP-HPLC to prevent methoxy group oxidation. Use amber vials to limit photodegradation .

Methodological Recommendations

  • Stereochemical Confirmation : Always pair NMR data with X-ray crystallography (e.g., ) or computational modeling (DFT) for ambiguous cases.
  • Data Reproducibility : Validate GC/MS and Raman protocols using certified reference standards (e.g., DEA-supplied samples in ).
  • Ethical Compliance : Adhere to controlled substance regulations (e.g., DEA guidelines) when handling opioid analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.